molecular formula C15H24N2S B2852649 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea CAS No. 66608-94-4

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea

Cat. No.: B2852649
CAS No.: 66608-94-4
M. Wt: 264.43
InChI Key: SVRARWXEFNZPMJ-UHFFFAOYSA-N
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Description

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a butan-2-yl and a 2,6-diethylphenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea typically involves the reaction of 2,6-diethylphenyl isothiocyanate with butan-2-amine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction of the thiourea group can lead to the formation of corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The compound may also interfere with cellular pathways by modulating the function of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-3-(butan-2-yl)thiourea: Similar structure but lacks the diethylphenyl group.

    3-(Butan-2-yl)-1-(2,4-dimethylphenyl)thiourea: Similar structure with different substitution on the phenyl ring.

Uniqueness

3-(Butan-2-yl)-1-(2,6-diethylphenyl)thiourea is unique due to the presence of the 2,6-diethylphenyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-butan-2-yl-3-(2,6-diethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2S/c1-5-11(4)16-15(18)17-14-12(6-2)9-8-10-13(14)7-3/h8-11H,5-7H2,1-4H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRARWXEFNZPMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=S)NC(C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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